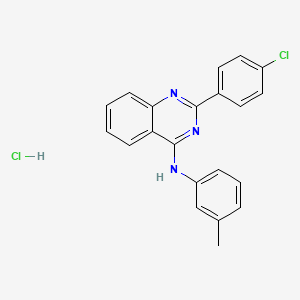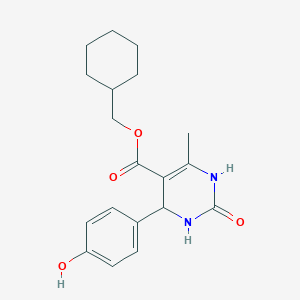![molecular formula C16H18FNO B5117582 (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as 2-FMA, is a synthetic compound that belongs to the class of amphetamines. It has gained attention in the scientific community due to its potential as a research tool in the fields of neuroscience and pharmacology.
作用机制
The mechanism of action of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, which are responsible for regulating mood, attention, and motivation. The increased levels of dopamine and norepinephrine lead to a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include increased heart rate, blood pressure, and body temperature. It also leads to a decrease in appetite and an increase in wakefulness. The long-term effects of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine on the brain and body are still unknown, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
One advantage of using (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its ability to increase the release of dopamine and norepinephrine in the brain. This makes it a potential candidate for studying the effects of amphetamines on the brain and for developing new treatments for ADHD and other related disorders. However, one limitation of using (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its potential for abuse and addiction. Researchers must take precautions to ensure that the substance is used safely and responsibly.
未来方向
For research on (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include studying its long-term effects on the brain and body, developing new treatments for ADHD and other related disorders, and exploring its potential as a tool for studying the effects of amphetamines on the brain. Additionally, researchers may investigate the potential use of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine as a cognitive enhancer and as a tool for improving athletic performance.
Conclusion:
In conclusion, (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool in the fields of neuroscience and pharmacology. Its ability to increase the release of dopamine and norepinephrine in the brain makes it a potential candidate for the treatment of ADHD and other related disorders. However, further research is needed to determine its safety and efficacy, as well as its potential for abuse and addiction.
合成方法
The synthesis of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 2-fluoroamphetamine with 4-methoxyphenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used as a research tool in the fields of neuroscience and pharmacology due to its ability to increase the release of dopamine and norepinephrine in the brain. This property makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders. Additionally, (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential as a cognitive enhancer and as a tool for studying the effects of amphetamines on the brain.
属性
IUPAC Name |
2-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(18-16-6-4-3-5-15(16)17)11-13-7-9-14(19-2)10-8-13/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMBXAASJHVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)

![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)


![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)


